7-[2-Morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid
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Overview
Description
AH 23848 is a dual antagonist of thromboxane prostanoid receptor and prostaglandin E2 receptor subtype 4. It was originally found to inhibit thromboxane A2-induced platelet aggregation and the contraction of human bronchial smooth muscle . This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer, cardiovascular system, and cell migration .
Preparation Methods
AH 23848 is synthesized through a series of chemical reactions involving the formation of a heptenoic acid derivative. The synthetic route typically involves the use of biphenylmethanol and morpholine as starting materials, followed by a series of reactions including esterification, cyclization, and reduction . The industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
AH 23848 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: AH 23848 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AH 23848 has a wide range of scientific research applications:
Mechanism of Action
AH 23848 exerts its effects by antagonizing thromboxane prostanoid receptor and prostaglandin E2 receptor subtype 4. By inhibiting these receptors, the compound prevents thromboxane A2-induced platelet aggregation and prostaglandin E2-mediated relaxation of smooth muscle . This inhibition leads to reduced cellular proliferation, migration, and metastasis, particularly in cancer cells .
Comparison with Similar Compounds
AH 23848 is unique in its dual antagonistic activity against thromboxane prostanoid receptor and prostaglandin E2 receptor subtype 4. Similar compounds include:
ONO-AE3-208: Another prostaglandin receptor antagonist with similar applications in cancer research.
BAY-u3405: A thromboxane receptor antagonist used in cardiovascular research.
SC-19220: An antagonist of prostaglandin E2 receptor subtype 1, used in studies of inflammatory processes.
AH 23848 stands out due to its dual receptor antagonism, making it a versatile tool in various research fields.
Properties
IUPAC Name |
7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFUFYLETVNNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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